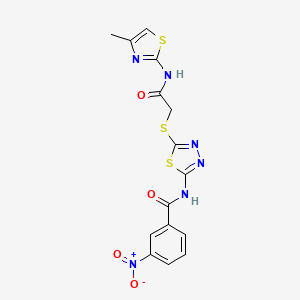

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O4S3/c1-8-6-26-13(16-8)17-11(22)7-27-15-20-19-14(28-15)18-12(23)9-3-2-4-10(5-9)21(24)25/h2-6H,7H2,1H3,(H,16,17,22)(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBXKCBKOMZLSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The compound, also known as N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide, is a derivative of 2-aminothiazole. The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib. It has been documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate.

Mode of Action

It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown inhibitory activity against various cancerous cell lines. This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or proliferation of these cells.

Biochemical Pathways

Given the broad pharmacological spectrum of 2-aminothiazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways, potentially disrupting the normal functioning of cancerous cells.

Result of Action

Given its potential inhibitory activity against various cancerous cell lines, it can be inferred that the compound may lead to the inhibition of growth or proliferation of these cells.

Biologische Aktivität

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that integrates a thiazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, alongside its mechanisms of action and pharmacological potential.

Chemical Structure and Properties

The compound's structure consists of several key functional groups that contribute to its biological activity:

- Thiazole Ring : Contributes to antimicrobial and anticancer properties.

- Nitro Group : Enhances electron-withdrawing capabilities, influencing reactivity and biological interactions.

- Thiadiazole Moiety : Associated with a broad spectrum of biological activities including anti-inflammatory and anticancer effects.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities. The following table summarizes key findings related to the biological activities of this compound and related derivatives.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The thiazole and thiadiazole rings interact with bacterial enzymes, disrupting cell wall synthesis and leading to cell lysis. Studies have shown significant activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The compound has been observed to induce apoptosis in various cancer cell lines. The nitro group may facilitate redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models.

Case Studies

Recent studies have highlighted the efficacy of related compounds:

- A study on 1,3,4-thiadiazole derivatives demonstrated significant antibacterial activity with minimal cytotoxicity against human cells .

- Another research article reported that a similar compound exhibited potent anticancer effects in vitro against breast cancer cells through apoptosis induction .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Similar compounds have shown:

- Long-term Stability : Crystalline forms exhibit enhanced stability and controlled release kinetics .

- Metabolic Pathways : The compound is likely metabolized via cytochrome P450 enzymes, which may influence its bioavailability.

Wissenschaftliche Forschungsanwendungen

Target of Action

The compound interacts with various biological pathways due to the presence of sulfur and nitrogen atoms in its structure. It is known to exhibit unpredictable behavior upon entering physiological systems, resetting biochemical pathways differently than other compounds.

Pharmacological Properties

Research indicates that derivatives containing the thiadiazole moiety exhibit a broad pharmacological spectrum, including:

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Potential for inhibiting tumor growth in various cancer cell lines.

- Anti-inflammatory Effects : May reduce inflammation in biological systems.

Scientific Research Applications

The compound has been investigated for multiple applications across different scientific domains:

Medicinal Chemistry

- Drug Development : Its biological activities make it a candidate for developing new therapeutic agents targeting infections and cancers.

Agricultural Chemistry

- Agrochemicals : Utilized in the formulation of pesticides and herbicides due to its antimicrobial properties.

Industrial Applications

- Chemical Synthesis : Acts as a building block for synthesizing more complex heterocyclic compounds.

Antimicrobial Studies

Several studies have demonstrated the compound's efficacy against various pathogens. For instance, derivatives have shown significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Anticancer Research

In vitro studies have indicated that certain derivatives exhibit potent anticancer activities against breast cancer cell lines. For example, compounds derived from this scaffold have shown IC50 values significantly lower than those of established chemotherapeutics like cisplatin .

Q & A

Q. What are the standard synthetic protocols for preparing N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of thiadiazole intermediates with nitrobenzoyl derivatives under reflux conditions using solvents like ethanol or DMF.

- Step 2 : Thioether bond formation via nucleophilic substitution between a thiol-containing intermediate (e.g., 2-((4-methylthiazol-2-yl)amino)-2-oxoethyl thiol) and a halogenated thiadiazole precursor.

- Step 3 : Final purification via recrystallization (e.g., ethanol/water mixtures) and characterization using TLC, NMR, and MS .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key analytical techniques include:

- IR Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650–1670 cm⁻¹, nitro group at ~1520 cm⁻¹) .

- NMR : ¹H NMR for proton environments (e.g., thiadiazole protons at δ 7.5–8.5 ppm) and ¹³C NMR for carbon backbone verification .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical calculations) .

Q. What preliminary biological activities are associated with this compound?

Initial studies indicate:

- Anticancer Activity : Pro-apoptotic effects in cancer cell lines (e.g., IC₅₀ values in the micromolar range) via caspase-3 activation .

- Cell Cycle Arrest : G2/M phase arrest in HeLa cells, linked to modulation of cyclin-dependent kinases .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and reaction time for this compound?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example:

- Optimized Protocol : Reactions in polar solvents (e.g., DMF) at 100–120°C for 10–20 minutes achieve >90% yield, compared to 6–8 hours under conventional heating .

- Benefits : Reduced side reactions and improved purity, critical for scaling up .

Q. What structure-activity relationship (SAR) insights guide derivative design for enhanced potency?

Key substituent effects include:

Q. What mechanistic pathways underlie its pro-apoptotic activity?

- Mitochondrial Pathway : Downregulation of Bcl-2 and upregulation of Bax, leading to cytochrome c release .

- Caspase Activation : Cleavage of PARP-1 and caspase-3/7, confirmed via Western blotting .

- ROS Induction : Elevated reactive oxygen species (ROS) levels trigger oxidative stress-mediated apoptosis .

Q. How does the compound’s stability vary under physiological conditions?

- pH Sensitivity : Degrades rapidly in acidic environments (pH < 4), necessitating formulation studies for oral delivery .

- Thermal Stability : Stable at 25°C for >72 hours in DMSO, but prone to hydrolysis in aqueous buffers .

Q. What computational methods aid in target identification?

- Molecular Docking : Simulations using AutoDock Vina identify strong binding to tubulin (ΔG = -9.2 kcal/mol) and topoisomerase II (ΔG = -8.7 kcal/mol) .

- MD Simulations : 100-ns trajectories confirm stable binding to EGFR’s ATP-binding pocket .

Q. What analytical challenges arise in resolving structural ambiguities?

Q. How are contradictions in biological potency data reconciled across studies?

Discrepancies in IC₅₀ values (e.g., 2–25 µM) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.